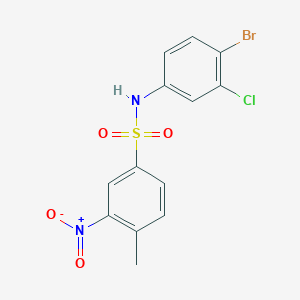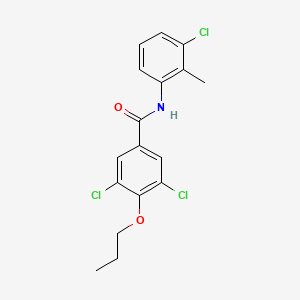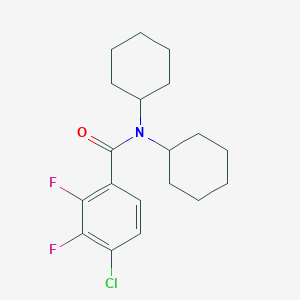
N-(4-bromo-3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide
Übersicht
Beschreibung
N-(4-bromo-3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. BAY 11-7082 is a small molecule inhibitor of NF-κB, a transcription factor that plays a crucial role in regulating immune and inflammatory responses. In
Wirkmechanismus
N-(4-bromo-3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide 11-7082 acts as a small molecule inhibitor of NF-κB by covalently modifying the cysteine residue of the inhibitor of κB kinase (IKK) complex. This modification prevents the phosphorylation and subsequent degradation of IκBα, which in turn inhibits the nuclear translocation of NF-κB and the transcription of its target genes.
Biochemical and Physiological Effects:
N-(4-bromo-3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide 11-7082 has been shown to have various biochemical and physiological effects. In cancer research, N-(4-bromo-3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide 11-7082 has been shown to induce apoptosis and inhibit angiogenesis. In inflammation and autoimmune disorders, N-(4-bromo-3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide 11-7082 has been shown to reduce the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-bromo-3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide 11-7082 is its specificity towards the NF-κB pathway, which allows for targeted inhibition of this pathway without affecting other cellular processes. However, one limitation of N-(4-bromo-3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide 11-7082 is its potential toxicity, which may limit its therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research of N-(4-bromo-3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide 11-7082. One area of research is the development of more potent and selective inhibitors of NF-κB. Another area of research is the investigation of the potential therapeutic applications of N-(4-bromo-3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide 11-7082 in other diseases such as neurodegenerative disorders and viral infections. Additionally, the development of novel drug delivery systems may improve the efficacy and safety of N-(4-bromo-3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide 11-7082 in clinical settings.
Conclusion:
In conclusion, N-(4-bromo-3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide 11-7082 is a small molecule inhibitor of NF-κB that has shown potential therapeutic applications in various diseases. Its specificity towards the NF-κB pathway allows for targeted inhibition of this pathway, which may provide a more effective and safe treatment option. However, further research is needed to fully understand the mechanisms of action and potential therapeutic applications of N-(4-bromo-3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide 11-7082.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. In cancer research, N-(4-bromo-3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide 11-7082 has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB pathway. Inflammation and autoimmune disorders are also characterized by the activation of NF-κB, and N-(4-bromo-3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide 11-7082 has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O4S/c1-8-2-4-10(7-13(8)17(18)19)22(20,21)16-9-3-5-11(14)12(15)6-9/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXVIVHCCLZQQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Br)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-fluorophenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4113620.png)

![N-(2,3-dichlorophenyl)-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4113628.png)

![isopropyl 3-({[(4-allyl-5-{[(3-methylbenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4113648.png)
![2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide](/img/structure/B4113649.png)
![N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4113656.png)
![1-[(benzylthio)acetyl]-5-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4113663.png)
![7-fluoro-1-(4-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113672.png)
![2-{4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B4113679.png)

![N-{1-[4-allyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4113690.png)
![2-({N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4113714.png)
